molecular formula C10N6S2 B2549951 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile CAS No. 64858-61-3

2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile

Cat. No.: B2549951
CAS No.: 64858-61-3
M. Wt: 268.27
InChI Key: VJBNYHOCAPHICU-UHFFFAOYSA-N
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Description

2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile is a heterocyclic compound with the molecular formula C10N6S2 and a molecular weight of 268.27 g/mol This compound is known for its unique structure, which includes a dicyanomethylidene group and a dithiolo[4,5-b]pyrazine core

Preparation Methods

The synthesis of 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile typically involves the reaction of di(sodiomercapto)methylenemalononitrile with 2,3-dichloro-5,6-dicyanopyrazine in dimethylformamide as the reaction medium. The reaction is carried out at a temperature between 25°C and 60°C until it is substantially complete. The resulting product is then purified through standard techniques such as filtration and washing.

Chemical Reactions Analysis

2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: It is used in the synthesis of related heterocyclic compounds and their structural analysis. Its unique electronic properties make it valuable in the study of donor-acceptor systems.

    Biology: The compound’s potential biological activities are being explored, although specific applications in biology are still under investigation.

    Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.

    Industry: Its electronic properties make it a candidate for use in organic electronics and materials science.

Mechanism of Action

The mechanism of action of 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile involves its interaction with molecular targets through its dicyanomethylidene and dithiolo[4,5-b]pyrazine moieties. These interactions can affect various biochemical pathways, although the specific molecular targets and pathways are still being studied.

Comparison with Similar Compounds

Similar compounds to 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile include other heterocyclic compounds with dicyanomethylidene and dithiolo[4,5-b]pyrazine cores. These compounds share similar electronic properties but may differ in their reactivity and specific applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific structure and the resulting electronic properties, which make it particularly valuable for research in materials science and organic electronics.

Properties

IUPAC Name

2-(dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10N6S2/c11-1-5(2-12)10-17-8-9(18-10)16-7(4-14)6(3-13)15-8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBNYHOCAPHICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C2C(=N1)SC(=C(C#N)C#N)S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 9.3 g (0.05 mol) of disodium dimercaptomethylenemalononitrile in 100 ml of dimethylformamide was gradually added 10 g (0.05 mol) of 2,3-dichloro-5,6-dicyanopyrazine in 70 ml of dimethylformamide. The reaction mixture was stirred at 40° C for 8 hours and poured into 700 ml of water. The resulting solid was collected by suction filtration, washed with water, and dried. The crude product was dissolved in acetone-CHCl3, decolorized with charcoal and dried over MgSO4. Recrystallization from CHCl3 yields 5.0 g (37%) of yellow crystals. M.p. ~280° C (dec.). νCN (cm31 1): 2220.
Name
disodium dimercaptomethylenemalononitrile
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
37%

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